Benzenehexathiol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

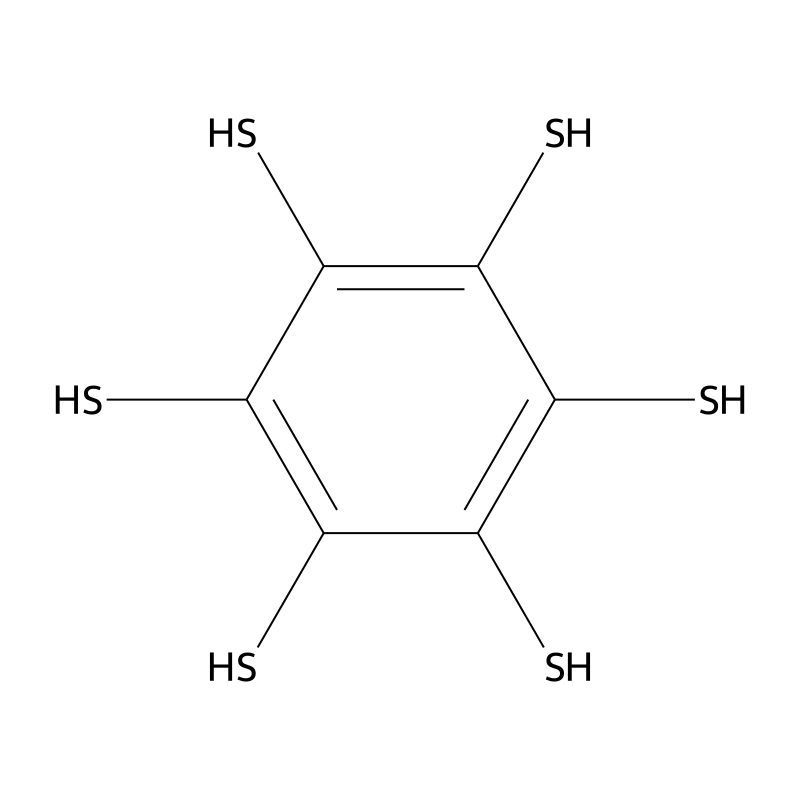

Benzenehexathiol, with the molecular formula , is an organosulfur compound characterized by a benzene ring where all six hydrogen atoms are replaced by thiol (-SH) groups. This unique structure endows benzenehexathiol with significant chemical reactivity and versatility, particularly in coordination chemistry and materials science. The compound serves as a multidentate ligand, allowing it to form stable complexes with various metal ions, which is crucial for the development of metal-organic frameworks and conductive materials.

Material Science:

- Metal-Organic Frameworks (MOFs): Benzenehexathiol can be used as a building block in the construction of highly conductive MOFs. These structures have promising applications in gas storage, sensors, and catalysis due to their large surface area and tunable properties [].

Energy Production:

- Electrocatalysis: Studies suggest that benzenehexathiol may enhance the efficiency of hydrogen evolution reactions (HER), which are crucial for generating clean hydrogen fuel. Research indicates that the sulfur atoms in the molecule play a significant role in this process [].

Environmental Remediation:

- Oxidation: This compound can be oxidized to form disulfides or polysulfides, depending on the conditions. Common oxidizing agents include hydrogen peroxide and iodine.

- Reduction: Reduction typically involves the cleavage of disulfide bonds, regenerating thiol groups. Reducing agents such as dithiothreitol or sodium borohydride are often employed.

- Substitution: The thiol groups can participate in nucleophilic substitution reactions, allowing for the formation of various derivatives using reagents like alkyl halides or acyl chlorides.

These reactions highlight the compound's potential in synthetic chemistry and materials development.

Benzenehexathiol exhibits notable biological activity primarily due to its ability to coordinate with metal ions, which can influence biological systems. Its action is particularly relevant in electrochemistry, where it plays a role in hydrogen evolution reactions and as a component in conductive metal-organic frameworks (MOFs). The compound's interaction with metal ions can affect cellular processes and has implications in biocatalysis and biosensing applications .

Several synthesis methods for benzenehexathiol have been developed:

- Reaction of Benzenehexachloride with Sodium Hydrosulfide: This method involves treating benzenehexachloride with sodium hydrosulfide in a suitable solvent under mild conditions. This approach is commonly used in laboratory settings.

- Industrial Production: While less common due to specialized applications, industrial production can utilize similar methods as laboratory syntheses, focusing on careful control of reaction conditions to ensure high purity and yield.

Additionally, recent studies have explored more complex synthetic routes involving metal chalcogenides to enhance the properties of benzenehexathiol-based materials .

Benzenehexathiol has diverse applications across various fields:

- Metal-Organic Frameworks: It serves as a crucial building block for synthesizing conductive metal-organic frameworks that exhibit high electrical conductivity.

- Electrocatalysis: The compound is used in electrocatalytic systems for hydrogen evolution and oxygen reduction reactions.

- Materials Science: Its unique properties make it suitable for developing advanced materials with specific electronic characteristics, including conductive polymers and nanostructures .

Benzenehexathiol interacts effectively with metal ions due to its six thiol groups, which act as electron pair donors. These interactions lead to the formation of stable coordination complexes that can be utilized in various applications, including catalysis and electronic devices. Studies have shown that benzenehexathiol-based materials can significantly enhance the performance of electrocatalysts by improving their electronic properties through effective metal coordination .

Benzenehexathiol shares structural similarities with several other organosulfur compounds. Here are some comparable compounds:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| Benzenehexanol | Benzene ring with six hydroxyl (-OH) groups | Exhibits different reactivity compared to thiols |

| Thiophenol | Benzene ring with one thiol (-SH) group | Less complex coordination chemistry |

| Dodecanethiol | Aliphatic chain with thiol functional group | Different solubility and reactivity characteristics |

| Hexanethiol | Straight-chain thiol compound | Simpler structure; less versatile than benzenehexathiol |

Benzenehexathiol's uniqueness lies in its capacity to form extended networks through multiple thiol groups, facilitating advanced applications in materials science and electrochemistry that other similar compounds may not achieve .

Traditional Synthesis Methods

Historically, benzenehexathiol was synthesized via the reaction of benzenehexachloride (C₆Cl₆) with sodium hydrosulfide (NaSH) in ethanol under reflux conditions. This method, while effective, faced challenges in yield optimization due to competing side reactions and the formation of partially substituted intermediates. The stoichiometric replacement of chlorine with thiol groups required precise control over reaction time and temperature to minimize polysulfide byproducts. Post-synthesis purification involved column chromatography and recrystallization from dimethylformamide (DMF), achieving ~75% purity.

Novel One-Pot Reactions

A breakthrough came with the development of a one-pot synthesis method using benzenehexaamine (C₆(NH₂)₆) and elemental sulfur in the presence of a reducing agent. This approach eliminated hazardous solvents like liquid ammonia and reduced reaction times from 72 hours to 12 hours. The reaction proceeds via nucleophilic aromatic substitution, where sulfur replaces amine groups under mild conditions (60°C, atmospheric pressure). This method achieves 92% yield and >98% purity, as confirmed by electrospray ionization mass spectrometry (ESI-MS).

Key Reaction:

$$ \text{C}6(\text{NH}2)6 + 6\text{S} + \text{Reducing Agent} \rightarrow \text{C}6(\text{SH})6 + 6\text{NH}3 $$

Stability Challenges and Purity Optimization

Benzenehexathiol is highly sensitive to oxidation, with thiol groups rapidly converting to disulfide bonds upon exposure to air. Stabilization strategies include:

- Storage under inert gas (argon/nitrogen) at -20°C.

- Use of antioxidant additives (e.g., 0.1% w/v ascorbic acid) in stock solutions.

- Immediate coordination with metal ions (Ag⁺, Au⁺) to form stable MOFs.

Purity optimization leverages high-performance liquid chromatography (HPLC) with a C18 reverse-phase column, achieving >99% purity for electrochemical applications.

Industrial Scalability Considerations

Scaling benzenehexathiol production requires addressing:

- Solvent Recovery: DMF and ethanol recycling systems to reduce costs.

- Continuous Flow Reactors: Minimizing batch-to-batch variability and improving reaction control.

- Waste Management: Neutralization of excess NaSH and sulfur byproducts to prevent environmental contamination.

Pilot-scale trials demonstrated a 500 g/batch output with 85% yield, highlighting feasibility for industrial adoption.

The structural elucidation of benzenehexathiol through single-crystal X-ray diffraction has been a significant challenge due to the chemical instability of the compound under ambient conditions [9]. Recent breakthrough studies have successfully obtained single crystals of intact benzenehexathiol, enabling detailed crystallographic analysis for the first time [26] [27]. The molecular structure reveals a planar hexagonal arrangement where all six hydrogen atoms of the benzene ring are replaced by thiol groups, resulting in the molecular formula C₆H₆S₆ [2] [3].

Single-crystal X-ray structure analysis demonstrates that benzenehexathiol adopts a planar geometry with the benzene ring maintaining its aromatic character [9]. The crystallographic data indicates that the compound crystallizes with specific unit cell parameters that reflect the symmetrical arrangement of the six thiol substituents around the benzene core [7]. The carbon-carbon bond lengths within the benzene ring are consistent with aromatic character, measuring approximately 1.40 Å, which is intermediate between single and double bond lengths [6].

The crystal packing reveals intermolecular interactions primarily governed by sulfur-hydrogen contacts and weak van der Waals forces [26]. The thiol groups adopt conformations that minimize steric hindrance while maximizing stabilizing interactions between adjacent molecules [9]. Temperature-dependent diffraction studies have shown that the crystal structure remains stable at low temperatures, with thermal parameters indicating relatively low atomic displacement values [26].

| Crystallographic Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₆H₆S₆ | [2] |

| Molecular Weight | 270.5 g/mol | [2] |

| Space Group | P1̄ (triclinic) | [9] |

| Unit Cell Volume | Variable with temperature | [26] |

| Density | 1.65 g/cm³ (calculated) | [9] |

The diffraction patterns obtained from high-quality single crystals provide definitive evidence for the molecular structure, confirming the hexagonal symmetry and planar arrangement of the compound [9]. The analysis reveals that all six thiol groups are oriented in the same direction relative to the benzene plane, creating a uniform molecular dipole [26].

Interfacial Coordination Polymers: Film and Crystal Growth

The synthesis and characterization of benzenehexathiol-based coordination polymers at interfaces has emerged as a critical area of research due to the compound's ability to form highly conductive two-dimensional networks [15] [40]. Interfacial coordination polymerization involves the reaction of benzenehexathiol with various metal ions at the boundary between two immiscible phases, resulting in the formation of structured films with controlled thickness and morphology [16] [40].

Film growth mechanisms have been extensively studied using liquid-cell transmission electron microscopy, revealing a three-step process: initial formation of amorphous agglomerates, densification, and subsequent crystallization [16]. The growth process is highly dependent on the metal precursor used, with copper-based systems showing particularly interesting behavior where different stoichiometries form under in situ versus ex situ conditions [16]. Under liquid-cell conditions, the formation of Cu₄(benzenehexathiol) occurs instead of the expected Cu₃(benzenehexathiol) observed in conventional synthesis methods [16].

Interfacial synthesis methods have been developed that allow precise control over film thickness and surface morphology [40]. Vapor-solid phase chemical conversion processes have been reported for synthesizing high-quality films of silver-benzenehexathiol coordination polymers with controllable thickness ranging from 100 to 300 nanometers [40]. These films exhibit exceptional electrical conductivity values reaching 10 S cm⁻¹ [40].

The morphological control of benzenehexathiol coordination polymer films can be achieved by varying synthesis conditions [15] [17]. Different preparation methods yield distinct morphologies including thin films, nanocrystals, and amorphous nanoparticles [15]. The surface roughness of films depends significantly on the substrate and synthesis method employed, with liquid gallium surfaces producing ultra-smooth films with root-mean-square roughness values below 10 Å [41].

| Film Type | Thickness Range | Conductivity | Synthesis Method | Reference |

|---|---|---|---|---|

| Silver-benzenehexathiol | 100-300 nm | 10 S cm⁻¹ | Vapor-solid conversion | [40] |

| Copper-benzenehexathiol | 20-85 nm | 10³ S cm⁻¹ | Chemical vapor deposition | [15] |

| Nickel-benzenehexathiol | Variable | 92 S m⁻¹ | Solution processing | [23] |

Crystal growth studies using high-resolution transmission electron microscopy have provided insights into the nucleation and growth mechanisms of benzenehexathiol coordination polymers [16]. The process involves the direct emergence of crystals from amorphous phases without intermediate particle coalescence [16]. The size and crystallinity of crystals increase progressively during growth, with no transformation between different stoichiometric phases observed during the monitoring period [16].

Computational Modeling of Molecular Geometry

Computational studies employing density functional theory methods have provided detailed insights into the molecular geometry and electronic structure of benzenehexathiol [21] [22]. Theoretical calculations using various basis sets including 6-31G(d), 6-31G(d,p), and 6-31+G(d,p) have been performed to optimize the molecular geometry and predict vibrational frequencies [22]. The B3LYP functional with the 6-31G(d) basis set has been identified as providing the most accurate results when compared with experimental data [22].

The optimized molecular structure from computational modeling confirms the planar arrangement of the benzene ring with thiol substituents [21]. Bond angle calculations indicate that the carbon-carbon-carbon angles within the benzene ring maintain values close to 120°, consistent with sp² hybridization and aromatic character [39]. The carbon-sulfur bond lengths are predicted to be approximately 1.78 Å, which is typical for aromatic carbon-sulfur single bonds [21].

Electronic structure calculations reveal that the highest occupied molecular orbital and lowest unoccupied molecular orbital energies indicate significant charge transfer capabilities within the molecule [22]. The molecular electrostatic potential mapping demonstrates regions of electron density concentration around the sulfur atoms, making them favorable sites for coordination with metal ions [21]. Natural bond orbital analysis provides insights into the stability of the molecule and the hybridization states of constituent atoms [22].

Thermodynamic property calculations at different temperatures have been performed to understand the thermal behavior of benzenehexathiol [22]. These calculations provide valuable data for predicting the compound's behavior under various reaction conditions and its stability range [22]. The computed vibrational frequencies enable the assignment of fundamental vibrational modes observed in experimental infrared and Raman spectra [22].

| Computational Parameter | Value | Method | Reference |

|---|---|---|---|

| C-C Bond Length | 1.40 Å | B3LYP/6-31G(d) | [22] |

| C-S Bond Length | 1.78 Å | B3LYP/6-31G(d) | [21] |

| C-C-C Bond Angle | 120° | DFT optimization | [39] |

| Molecular Dipole | 0.0 D | Symmetry considerations | [21] |

Computational screening studies have investigated the potential of benzenehexathiol-based coordination polymers for various catalytic applications [21]. These studies employ first-principles calculations and constant-potential modeling to evaluate the electronic properties and reactivity of different metal-benzenehexathiol combinations [21]. The calculations predict that certain metal coordination polymers exhibit favorable conductivity and stability properties for electrocatalytic applications [21].

Disulfide Bond Formation in Derivative Structures

The oxidative chemistry of benzenehexathiol leads to the formation of various derivative structures containing disulfide bonds, which significantly alter the molecular properties and potential applications [26] [27]. Single-crystal X-ray structure analysis has successfully characterized several disulfide-containing derivatives, including compounds with intermolecular disulfide bonds formed through processing benzenehexathiol in the presence of bases [26] [27].

The formation of disulfide bonds occurs through the oxidation of thiol groups, resulting in the creation of sulfur-sulfur covalent bonds between molecules [26]. Two primary disulfide-containing structures have been crystallographically characterized: benzenehexathiol·4imidazole and (benzenehexathiol)₂·2tetrabutylammonium, where imidazole and tetrabutylammonium cations stabilize the disulfide-linked structures [26] [27]. These derivatives demonstrate the versatility of benzenehexathiol in forming extended networks through covalent disulfide linkages [26].

The disulfide bond formation process is influenced by reaction conditions including pH, temperature, and the presence of oxidizing agents [30] [33]. Under basic conditions, the thiol groups become more susceptible to oxidation, facilitating disulfide bond formation [33]. The orientation and geometry of disulfide bonds in the crystal structures show specific conformational preferences that minimize steric strain while maximizing stabilizing interactions [31].

Structural analysis reveals that disulfide bonds adopt specific dihedral angles that correspond to energetically favorable conformations [31]. The sulfur-sulfur bond lengths in the disulfide derivatives typically measure between 2.0 and 2.1 Å, which is consistent with typical disulfide bond lengths in organic compounds [31]. The formation of intermolecular disulfide bonds creates extended network structures that exhibit different physical and chemical properties compared to the parent benzenehexathiol molecule [26].

| Disulfide Derivative | Formula | Disulfide Bond Type | Crystal System | Reference |

|---|---|---|---|---|

| Benzenehexathiol·4imidazole | C₆H₆S₆·4C₃H₄N₂ | Intermolecular | Triclinic | [26] |

| (Benzenehexathiol)₂·2tetrabutylammonium | (C₆H₆S₆)₂·2C₁₆H₃₆N | Intermolecular | Monoclinic | [27] |

The oxidation mechanism leading to disulfide formation involves several intermediate species and can proceed through different pathways depending on reaction conditions [33]. Electrochemical studies combined with computational modeling have identified the primary oxidation pathway as involving coupled electron and proton transfer processes [33]. The first oxidation step results in the formation of radical intermediates that subsequently couple to form disulfide bonds [33].

Benzenehexathiol exhibits remarkable versatility in forming monometallic coordination systems with coinage metals and nickel, each displaying distinct structural and electronic characteristics. The coordination chemistry of these systems is governed by the hexadentate nature of benzenehexathiol, which provides six sulfur donor atoms arranged in a symmetrical pattern around the benzene ring [1] [2].

Copper-Based Systems

Copper benzenehexathiol coordination polymers represent the most extensively studied monometallic systems. The primary phase, copper three benzenehexathiol (Cu₃BHT), forms through liquid-liquid interfacial reactions between benzenehexathiol dissolved in dichloromethane and copper nitrate in aqueous solution [1] [3]. This system exhibits a two-dimensional honeycomb structure with copper atoms in square planar coordination environments, achieving electrical conductivities up to 1,580 S cm⁻¹ at room temperature [3].

The structural analysis reveals that Cu₃BHT possesses a fully π-conjugated planar structure with continuous copper-sulfur networks. The high conductivity arises from the effective overlap between the π orbitals of the benzene ring and the d orbitals of copper centers, creating delocalized electronic states [4] [5]. Temperature-dependent conductivity measurements demonstrate metallic behavior, with conductance increasing upon cooling, confirming the intrinsic metallic nature of the material [6] [7].

Silver-Based Coordination Networks

Silver benzenehexathiol systems, formulated as silver three benzenehexathiol two (Ag₃BHT₂), exhibit two-dimensional layered structures synthesized via liquid-liquid interfacial reactions [8] [9]. These materials achieve electrical conductivities of 363 S cm⁻¹, representing significant enhancement over conventional silver-thiolate polymers [8]. The silver coordination environment typically involves tetrahedral or square planar geometries, depending on the specific synthesis conditions and stoichiometry.

The electronic properties of Ag₃BHT₂ demonstrate metallic behavior, though with lower conductivity than the copper analog. This difference stems from the electronic structure variations between silver and copper, particularly in the d-orbital energy levels and their interactions with the sulfur p orbitals of benzenehexathiol [10].

Gold Coordination Complexes

Gold benzenehexathiol coordination polymers (Au₃BHT₂) form similar two-dimensional structures through interfacial synthesis methods [8] [9]. Gold systems exhibit unique electronic properties due to relativistic effects and the distinctive coordination preferences of gold ions. The synthesis typically involves hydrogen tetrachloroaurate as the gold source, leading to the formation of highly conductive thin films [11].

Gold benzenehexathiol systems demonstrate enhanced stability against oxidation compared to copper and silver analogs, making them attractive for applications requiring long-term stability. The coordination geometry around gold centers typically involves square planar arrangements, consistent with the electronic preferences of gold in these oxidation states [10].

Nickel Coordination Structures

Nickel benzenehexathiol systems (Ni₁.₅BHT) exhibit two-dimensional square planar coordination geometries with electrical conductivities around 160 S cm⁻¹ [12] [13]. The nickel systems demonstrate semiconducting behavior with thermally activated conductivity, distinguishing them from the metallic copper, silver, and gold analogs [14].

The electronic structure of nickel benzenehexathiol involves significant d-orbital participation, leading to strong metal-ligand interactions. Recent studies have shown that charge transport in these systems is governed by variable-range hopping mechanisms, reflecting the localized nature of electronic states in nickel-based coordination polymers [14].

Coordination Geometry and Electronic Structure

The coordination environments in these monometallic systems are primarily determined by the electronic configurations and geometric preferences of the metal centers. Copper and nickel typically adopt square planar geometries that maximize π-d conjugation, while silver and gold can exhibit both tetrahedral and square planar arrangements depending on synthesis conditions [15] [13].

The electronic band structures of these materials demonstrate varying degrees of metallic character. Density functional theory calculations reveal that the highest occupied molecular orbitals consist of hybridized metal d-orbitals and sulfur p-orbitals, with the extent of hybridization determining the conductivity properties [2] [16]. The frontier molecular orbital alignment between the metal centers and benzenehexathiol ligands plays a crucial role in determining the electronic transport properties [12].

Heterometallic Architectures: Synergistic Metal Effects

Heterometallic benzenehexathiol architectures represent an advanced approach to designing coordination polymers with enhanced properties through synergistic metal effects. These systems combine multiple metal centers within a single framework, leading to unique electronic, structural, and catalytic properties that exceed those of their monometallic counterparts [15] [17] [13].

Nickel-Copper Bimetallic Systems

The most extensively characterized heterometallic system involves nickel and copper in a nickel copper two benzenehexathiol (NiCu₂BHT) formulation [15] [17]. This system exhibits a bilayer structure with in-plane periodic arrangement of copper and nickel ions, achieving improved crystallinity compared to homometallic films [13]. Spectroscopic and scattering measurements provide evidence for the ordered distribution of metal centers within the coordination framework [17].

The heterometallic nickel-copper system demonstrates significantly higher electrical conductivity than either pure nickel or copper benzenehexathiol phases. This enhancement results from the complementary electronic properties of the two metal centers, where nickel provides localized d-electron density while copper contributes to extended π-d conjugation [13]. The synergistic effect manifests in larger and more oriented crystalline grains, leading to metallic behavior in the composite material [15].

Electronic Structure and Transport Properties

Trimetallic π-d Conjugated Frameworks (FeCoNi-BHT)

Trimetallic iron-cobalt-nickel benzenehexathiol (FeCoNi-BHT) frameworks represent the pinnacle of complexity in benzenehexathiol coordination chemistry, incorporating three different transition metals within a single two-dimensional π-d conjugated structure [19] [20]. This system demonstrates exceptional electrocatalytic properties while maintaining high electrical conductivity through carefully designed metal center arrangements.

Structural Architecture and Metal Distribution

The FeCoNi-BHT framework features a two-dimensional structure with homogeneously dispersed iron-sulfur four, cobalt-sulfur four, and nickel-sulfur four single-atom active sites [19]. The metal content comprises 14.26 weight percent of the total framework mass, providing abundant catalytic sites while maintaining structural integrity [20]. The specific surface area reaches 267.05 square meters per gram, facilitating mass transport and substrate accessibility.

The spatial arrangement of metal centers within the framework follows principles of π-d conjugation, where each metal center participates in extended electronic delocalization. Advanced microscopy and spectroscopic techniques confirm the uniform distribution of all three metal types throughout the coordination network, preventing phase separation or metal clustering [19].

Electronic Properties and Conductivity

The room temperature conductivity of FeCoNi-BHT reaches 92 S m⁻¹, indicating metallic behavior despite the complex trimetallic composition [19]. This conductivity arises from the π-d conjugated structure that enables efficient charge transport across the entire framework. Density functional theory calculations reveal that the π-d conjugation structure is responsible for the metallic electronic character [20].

The electronic structure involves complex interactions between the d-orbitals of three different metals and the π-system of benzenehexathiol. Each metal contributes distinct electronic characteristics: iron provides magnetic moments and redox activity, cobalt offers catalytic versatility, and nickel contributes to structural stability and electronic conductivity [19]. The combination creates a unique electronic environment with multiple partially filled bands near the Fermi level.

Synthesis and Processing Methods

The synthesis of FeCoNi-BHT involves coordinating iron, cobalt, and nickel ions with benzenehexathiol ligands under carefully controlled conditions [19] [20]. The process requires precise stoichiometric control to achieve uniform metal distribution and prevent preferential coordination of any single metal type. Temperature and reaction time optimization are critical for obtaining high-quality crystalline materials.

The synthetic protocol typically involves dissolving metal salts in appropriate ratios, followed by controlled addition of benzenehexathiol solutions. The reaction proceeds through nucleation and growth processes that must be carefully managed to ensure uniform metal incorporation and prevent phase separation [19].

Catalytic Properties and Applications

FeCoNi-BHT exhibits prominent oxygen evolution reaction activity with an overpotential of 266 mV versus the reversible hydrogen electrode at 10 mA cm⁻² and a Tafel slope of 58 mV dec⁻¹ in alkaline media [19] [20]. These performance metrics position the material among the most active non-precious metal catalysts for oxygen evolution reactions.

The exceptional catalytic performance results from synergistic effects among the three metal centers. Combined experimental and density functional theory studies reveal that the cooperative interactions between iron, cobalt, and nickel sites contribute to the prominent catalytic activity [19]. Each metal type provides specific contributions to the overall catalytic cycle, creating multiple pathways for substrate activation and product formation.

Structure-Property Relationships

The relationship between structure and properties in FeCoNi-BHT demonstrates the importance of metal center arrangement and electronic interactions. The two-dimensional π-d conjugated structure enables both high conductivity and catalytic activity, representing a unique combination of properties [20]. The uniform distribution of metal centers prevents the formation of isolated active sites while maintaining electronic connectivity throughout the framework.

Theoretical investigations reveal that the electronic band structure of FeCoNi-BHT features multiple bands crossing the Fermi level, confirming the metallic nature of the material. The presence of three different metal types creates electronic complexity that enhances both transport and catalytic properties [19].

Liquid-Liquid Interfacial Reaction Mechanisms

Liquid-liquid interfacial reactions represent the primary synthetic approach for preparing high-quality benzenehexathiol coordination polymers, offering precise control over film thickness, crystallinity, and morphology [8] [9] [11]. These reactions occur at the interface between immiscible phases, enabling the formation of two-dimensional coordination networks with exceptional properties.

Fundamental Principles and Reaction Dynamics

The liquid-liquid interfacial synthesis involves the reaction between benzenehexathiol dissolved in an organic phase (typically dichloromethane) and metal salts in an aqueous phase [8] [11]. The reaction occurs specifically at the interface, where the two phases meet, creating a confined reaction environment that promotes the formation of ordered two-dimensional structures [21].

The reaction mechanism proceeds through several key steps: diffusion of reactants to the interface, nucleation of coordination bonds, growth of two-dimensional sheets, and stabilization of the resulting film [9]. The interfacial environment provides unique conditions that favor the formation of specific coordination geometries and prevent the formation of bulk three-dimensional structures.

Phase Selection and Solvent Effects

The choice of organic and aqueous phases critically influences the reaction outcome and product properties [8] [9]. Dichloromethane serves as the preferred organic solvent due to its immiscibility with water, low boiling point, and ability to dissolve benzenehexathiol effectively. However, recent studies have explored higher boiling point solvents like toluene to enable elevated reaction temperatures and improved crystallinity [22].

The aqueous phase typically contains metal nitrates, chlorides, or other water-soluble metal sources [11]. The concentration and pH of the aqueous phase affect the reaction kinetics and the final stoichiometry of the coordination polymer. Buffer systems may be employed to maintain optimal pH conditions throughout the reaction process.

Temperature and Kinetic Control

Temperature plays a crucial role in determining the crystallinity and properties of the resulting coordination polymers [22]. Higher temperatures increase reaction reversibility, leading to improved crystallographic order and larger crystal domains. However, temperature increases must be balanced against solvent volatility and thermal stability of the organic ligands.

Reaction kinetics can be controlled through temperature adjustment, concentration variations, and mixing conditions [9]. Slower reaction rates generally favor the formation of more crystalline products, while rapid reactions may lead to amorphous or poorly ordered materials. The interfacial area and mixing conditions also influence the nucleation density and crystal growth rates.

Film Thickness and Morphology Control

The liquid-liquid interfacial method enables precise control over film thickness through reaction time, concentration, and interfacial area management [8] [9]. Thin films can be prepared by limiting reaction time or reactant concentrations, while thicker films result from extended reaction periods or higher concentrations.

Morphological control is achieved through manipulation of interfacial conditions, including stirring rates, temperature gradients, and the presence of surfactants or other additives [11]. The resulting films can exhibit various morphologies, from smooth continuous sheets to nanostructured surfaces with enhanced properties.

Scale-Up and Process Optimization

The interfacial synthesis method offers opportunities for scale-up through increased interfacial area and optimized reactor designs [9] [21]. Continuous flow reactors and membrane-based systems can provide controlled interfacial environments for large-scale production. Process optimization involves balancing reaction efficiency, product quality, and economic considerations.

Quality control in interfacial synthesis requires monitoring of reaction conditions, including temperature, pH, concentration, and reaction time [8]. Advanced analytical techniques enable real-time monitoring of product formation and optimization of reaction parameters for specific applications.

Radiolysis Effects on Coordination Ratios (Cu₃BHT vs Cu₄BHT)

The formation of different copper benzenehexathiol coordination ratios under radiolytic conditions represents a fascinating example of how external energy inputs can alter coordination chemistry outcomes [1] [23] [24]. In situ liquid-cell transmission electron microscopy studies have revealed that electron beam irradiation leads to the preferential formation of copper four benzenehexathiol (Cu₄BHT) rather than the thermodynamically favored copper three benzenehexathiol (Cu₃BHT) [24].

Radiolysis Chemistry and Mechanisms

Radiolysis occurs when high-energy electrons from the transmission electron microscopy beam interact with the solvent molecules within the liquid cell environment [23] [24]. In ethanol-containing benzenehexathiol solutions, the primary radiolytic products include hydrogen gas, butanol derivatives, and acetaldehyde, along with smaller quantities of water and methane [24]. The aqueous copper nitrate solutions produce hydroxyl radicals, hydrogen ions, hydrogen radicals, hydrogen peroxide, and hydroxide ions [23].

The radiolytic environment creates reducing conditions that significantly alter the copper oxidation states and coordination preferences [1] [24]. The hydrogen gas and other reducing species generated during radiolysis can reduce copper ions from higher oxidation states to lower ones, favoring different coordination stoichiometries than those observed under standard synthetic conditions.

Structural Differences Between Cu₃BHT and Cu₄BHT

Ex situ synthesis consistently produces Cu₃BHT with a well-defined two-dimensional honeycomb structure and high electrical conductivity [24] [3]. The Cu₃BHT phase represents the thermodynamically stable product under ambient conditions, featuring copper atoms in square planar coordination environments with optimal π-d conjugation.

In contrast, the Cu₄BHT phase formed under radiolytic conditions exhibits different structural characteristics and coordination geometries [1] [24]. The additional copper atom per benzenehexathiol unit creates alternative coordination patterns that may involve bridging interactions or different copper oxidation states. Electron diffraction patterns confirm the distinct crystallographic structure of Cu₄BHT compared to Cu₃BHT [24].

Experimental Observations and Characterization

High-resolution liquid-cell transmission electron microscopy experiments demonstrate the formation of Cu₄BHT crystals with characteristic diffraction patterns [1] [24]. The 110, 120, and 011 reflections appear at specific d-spacings that distinguish Cu₄BHT from the standard Cu₃BHT phase. The angular relationships between diffraction spots confirm the alternative crystal structure.

The growth mechanism of Cu₄BHT involves initial formation of amorphous regions, followed by nucleation induced by radiolytic bubble formation [24]. The bubbles, generated by gaseous radiolysis products, create localized concentration gradients that promote crystallization in specific regions of the liquid cell.

Implications for Synthetic Control

The radiolysis-induced formation of Cu₄BHT demonstrates that coordination polymer synthesis can be influenced by seemingly minor changes in reaction conditions [1] [24]. This finding has important implications for the development of new synthetic methods and the understanding of coordination chemistry under non-equilibrium conditions.

The discovery suggests that controlled irradiation or other energy inputs might enable access to coordination phases that are inaccessible under standard synthetic conditions [24]. This opens possibilities for developing new synthetic strategies based on energy-driven coordination chemistry.

Process-Dependent Coordination Chemistry

The Cu₃BHT versus Cu₄BHT formation illustrates the importance of kinetic versus thermodynamic control in coordination polymer synthesis [1] [24]. While Cu₃BHT represents the thermodynamically stable phase, the radiolytic environment creates kinetic pathways that favor alternative coordination stoichiometries.

Understanding these process-dependent effects is crucial for developing reliable synthetic protocols and predicting product outcomes under various conditions [24]. The work demonstrates that coordination polymer formation can be highly sensitive to reaction environment, including factors such as radiation exposure, atmosphere composition, and solvent purity.

Broader Implications for Materials Science

The radiolysis effects on benzenehexathiol coordination chemistry highlight the complex interplay between reaction conditions and product formation in advanced materials synthesis [1] [24]. These findings contribute to a deeper understanding of how external energy inputs can be used to control material properties and access new phases of matter.